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molecular formula C14H19NO B8622163 1-(3-Amino-4-cyclohexylphenyl)ethanone

1-(3-Amino-4-cyclohexylphenyl)ethanone

Cat. No. B8622163
M. Wt: 217.31 g/mol
InChI Key: BQMGEZLLJGBFPA-UHFFFAOYSA-N
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Patent
US09266867B2

Procedure details

Stannous chloride dihydrate (15.8 g, 0.07 mol) is added to a solution of 1-(4-cyclohexyl-3-nitrophenyl)ethanone (5.8 g, 0.0235 mol) in concentrated hydrochloric acid (35 mL) at 0-5° C. The reaction mixture is slowly brought to 60-65° C. and is stirred at this temperature for 15 minutes. After cooling to room temperature the reaction mixture is extracted with ethyl acetate (3×100 mL). The pH is adjusted to 8.0-9.0 using solid sodium bicarbonate. After washing with water (1×15 mL) the organic layer is dried over sodium sulfate and concentrated under reduced pressure to yield the crude, which is purified by column chromatography (230-400 mesh; ethyl acetate:n-hexane, 3:7) to give 1-(3-amino-4-cyclohexylphenyl)ethanone.
[Compound]
Name
Stannous chloride dihydrate
Quantity
15.8 g
Type
reactant
Reaction Step One
Name
1-(4-cyclohexyl-3-nitrophenyl)ethanone
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:7]2[CH:12]=[CH:11][C:10]([C:13](=[O:15])[CH3:14])=[CH:9][C:8]=2[N+:16]([O-])=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1>Cl>[NH2:16][C:8]1[CH:9]=[C:10]([C:13](=[O:15])[CH3:14])[CH:11]=[CH:12][C:7]=1[CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Stannous chloride dihydrate
Quantity
15.8 g
Type
reactant
Smiles
Name
1-(4-cyclohexyl-3-nitrophenyl)ethanone
Quantity
5.8 g
Type
reactant
Smiles
C1(CCCCC1)C1=C(C=C(C=C1)C(C)=O)[N+](=O)[O-]
Name
Quantity
35 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at this temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is slowly brought to 60-65° C.
EXTRACTION
Type
EXTRACTION
Details
is extracted with ethyl acetate (3×100 mL)
WASH
Type
WASH
Details
After washing with water (1×15 mL) the organic layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield the crude, which
CUSTOM
Type
CUSTOM
Details
is purified by column chromatography (230-400 mesh; ethyl acetate:n-hexane, 3:7)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
NC=1C=C(C=CC1C1CCCCC1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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